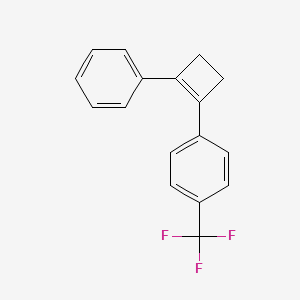![molecular formula C20H23NO B12603369 Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-60-3](/img/structure/B12603369.png)
Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl-: is a complex organic compound characterized by a spiro linkage between a pyrrolidine ring and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- typically involves multi-component reactions. One common method is the condensation reaction between a pyrrolidine derivative and a xanthene precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Medicine
In medicine, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
- Spiro[fluorene-9,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spiro linkage and the combination of pyrrolidine and xanthene moieties. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
648928-60-3 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-butylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-14-12-20(15-21)16-8-4-6-10-18(16)22-19-11-7-5-9-17(19)20/h4-11H,2-3,12-15H2,1H3 |
Clé InChI |
DIVCUYNSBNWJSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)


![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)

![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)




![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

